trans-Methyl 2-((4-bromo-2-formylphenoxy)methyl)cyclopropanecarboxylate

Description

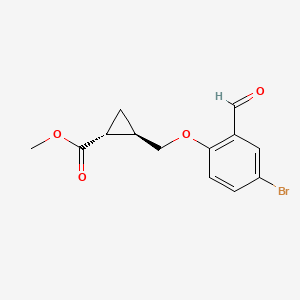

trans-Methyl 2-((4-bromo-2-formylphenoxy)methyl)cyclopropanecarboxylate is a cyclopropane-containing ester derivative characterized by a 4-bromo-2-formylphenoxy substituent attached to the cyclopropane ring via a methylene bridge. The trans-configuration of the cyclopropane ring ensures distinct stereoelectronic properties, influencing its reactivity and intermolecular interactions. This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive cyclopropane derivatives, such as pyrethroids and neuroprotective agents .

Properties

Molecular Formula |

C13H13BrO4 |

|---|---|

Molecular Weight |

313.14 g/mol |

IUPAC Name |

methyl (1R,2R)-2-[(4-bromo-2-formylphenoxy)methyl]cyclopropane-1-carboxylate |

InChI |

InChI=1S/C13H13BrO4/c1-17-13(16)11-5-9(11)7-18-12-3-2-10(14)4-8(12)6-15/h2-4,6,9,11H,5,7H2,1H3/t9-,11+/m0/s1 |

InChI Key |

JSQOFLGTHSGKCI-GXSJLCMTSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H]1COC2=C(C=C(C=C2)Br)C=O |

Canonical SMILES |

COC(=O)C1CC1COC2=C(C=C(C=C2)Br)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of trans-Methyl 2-((4-bromo-2-formylphenoxy)methyl)cyclopropanecarboxylate involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

trans-Methyl 2-((4-bromo-2-formylphenoxy)methyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

trans-Methyl 2-((4-bromo-2-formylphenoxy)methyl)cyclopropanecarboxylate is used in various scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of biological pathways and mechanisms.

Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-Methyl 2-((4-bromo-2-formylphenoxy)methyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways The exact mechanism can vary depending on the specific application and context

Comparison with Similar Compounds

Comparison with Similar Cyclopropanecarboxylate Derivatives

Cyclopropanecarboxylates are a versatile class of compounds with applications ranging from pesticides to pharmaceuticals. Below, trans-Methyl 2-((4-bromo-2-formylphenoxy)methyl)cyclopropanecarboxylate is compared to structurally analogous compounds, focusing on substituent effects, physicochemical properties, and functional roles.

Table 1: Structural and Functional Comparison

Key Observations

The formyl group enables participation in Schiff base formation or condensation reactions, a feature absent in commercial pyrethroids like deltamethrin or permethrin.

Stereochemical Considerations :

- The trans configuration of the cyclopropane ring in the target compound contrasts with the cis configuration in neuroprotective analogs (e.g., the σ receptor ligand from ), which is critical for receptor binding.

Biological Activity: Unlike pyrethroids (e.g., permethrin, deltamethrin), which target insect sodium channels, the target compound’s bromo-formyl motif may favor interactions with oxidative enzymes or nucleophilic sites in pests or pathogens, suggesting a novel mechanism of action . The neuroprotective cyclopropane derivative in highlights how substituent variation (e.g., piperidine vs. bromo-formyl) shifts activity from pesticidal to central nervous system-targeted effects.

Bromine adds molecular weight and lipophilicity, which may enhance environmental persistence—a trait less desirable in modern agrochemical design compared to degradable pyrethroids .

Biological Activity

trans-Methyl 2-((4-bromo-2-formylphenoxy)methyl)cyclopropanecarboxylate, identified by its CAS number 1887127-96-9, is a cyclopropanecarboxylate derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a unique structural framework that may influence its interactions with biological systems, particularly in the modulation of specific receptors and pathways associated with various diseases.

- Molecular Formula : C₁₃H₁₃BrO₄

- Molecular Weight : 313.14 g/mol

- Structure : The compound consists of a cyclopropane ring attached to a bromo-substituted phenyl group and a methoxycarbonyl group, providing it with distinctive chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly as a GPR120 modulator. GPR120 is a G protein-coupled receptor implicated in metabolic regulation and inflammation.

Modulation of GPR120

Recent studies have highlighted the role of this compound in modulating GPR120, which is associated with various metabolic disorders, including obesity and diabetes. The activation of GPR120 has been linked to the regulation of insulin sensitivity and anti-inflammatory responses, making it a target for therapeutic intervention in metabolic syndrome and related conditions .

Case Studies

- Anti-inflammatory Effects : In vitro studies demonstrated that this compound significantly reduces pro-inflammatory cytokine production in macrophages. This suggests its potential utility in treating inflammatory diseases.

- Diabetes Management : A study involving diabetic animal models showed that administration of this compound improved glucose tolerance and reduced blood glucose levels. These effects were attributed to enhanced insulin signaling pathways mediated through GPR120 activation .

- Safety Profile : Comparative studies with existing NSAIDs indicated that derivatives of this compound exhibited lower membrane permeabilization, suggesting a potentially safer profile with reduced gastrointestinal side effects while maintaining anti-inflammatory efficacy .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.